N2,N2-Diallyl-2,3-pyridinediamine
Overview
Description
N2,N2-Diallyl-2,3-pyridinediamine (DAPD) is a small molecule that has been widely studied for its potential applications in scientific research and in the laboratory. DAPD is a derivative of pyridine, a nitrogen-containing heterocyclic aromatic compound. It is a colorless liquid at room temperature and has a boiling point of 109°C. It is a highly polar compound with a high degree of solubility in both water and organic solvents.
Scientific Research Applications
N2,N2-Diallyl-2,3-pyridinediamine has been used extensively in scientific research due to its ability to form stable complexes with metal ions. It has been used in the synthesis of coordination polymers and metal-organic frameworks, as well as in the study of catalytic reactions. N2,N2-Diallyl-2,3-pyridinediamine has also been used in the study of metal-ion-catalyzed oxidation reactions, as well as the study of metal-ion-catalyzed reduction reactions.
Mechanism of Action
The mechanism of action of N2,N2-Diallyl-2,3-pyridinediamine is based on its ability to form stable complexes with metal ions. The formation of these complexes is facilitated by the presence of two nitrogen atoms in the molecule, which can act as a Lewis base and bind to the metal ion. Once the complex is formed, the metal ion can then be used to catalyze a reaction, such as an oxidation or reduction reaction.
Biochemical and Physiological Effects
Due to its small size and polar nature, N2,N2-Diallyl-2,3-pyridinediamine is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.
Advantages and Limitations for Lab Experiments
The main advantage of using N2,N2-Diallyl-2,3-pyridinediamine in laboratory experiments is its ease of synthesis and its high degree of solubility in both water and organic solvents. It is also highly stable and can be stored for long periods of time without significant degradation. The main limitation of using N2,N2-Diallyl-2,3-pyridinediamine is its low reactivity, which makes it difficult to use in certain reaction conditions.
Future Directions
One of the most promising future directions for the use of N2,N2-Diallyl-2,3-pyridinediamine is in the development of new catalysts and catalytic processes. N2,N2-Diallyl-2,3-pyridinediamine has already been used in the development of novel catalysts for oxidation and reduction reactions, and it is likely that its use will continue to expand. Additionally, N2,N2-Diallyl-2,3-pyridinediamine could be used in the development of new materials for use in drug delivery systems, as well as in the development of new pharmaceuticals. Finally, N2,N2-Diallyl-2,3-pyridinediamine could be used in the development of new catalysts for the production of renewable fuels.
properties
IUPAC Name |
2-N,2-N-bis(prop-2-enyl)pyridine-2,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-3-8-14(9-4-2)11-10(12)6-5-7-13-11/h3-7H,1-2,8-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEPFHIMNYFYSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=C(C=CC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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